5-(Methylsulfonyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

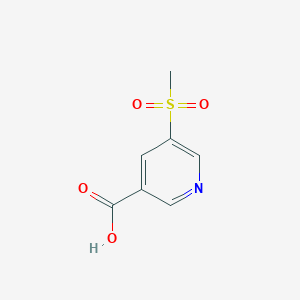

5-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S. It is a derivative of nicotinic acid, where a methylsulfonyl group is attached to the fifth position of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)nicotinic acid typically involves the sulfonation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methylsulfonyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Applications De Recherche Scientifique

Pharmacological Applications

-

Cardiovascular Health :

- 5-(Methylsulfonyl)nicotinic acid is structurally related to nicotinic acid, known for its lipid-modifying properties. Research indicates that nicotinic acid derivatives can reduce cardiovascular events by improving lipid profiles, particularly by raising high-density lipoprotein cholesterol (HDL-C) levels .

- Clinical studies have demonstrated the efficacy of nicotinic acid in combination therapies for dyslipidemia, suggesting potential applications for its derivatives in similar therapeutic contexts .

- Anti-Inflammatory Effects :

-

Antimicrobial Activity :

- Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. This suggests its potential use in developing new antimicrobial agents.

-

Neurological Applications :

- There is emerging evidence that nicotinic acid derivatives may influence neurological pathways, potentially aiding in neuroprotective strategies against neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with various biological targets. Its sulfonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development. The compound's mechanism of action includes modulation of lipid metabolism and anti-inflammatory responses, which are critical in treating metabolic syndromes and cardiovascular diseases .

Case Study 1: Cardiovascular Risk Reduction

A long-term clinical trial examined the effects of nicotinic acid on cardiovascular risk factors. Participants receiving nicotinic acid showed a significant reduction in triglycerides and an increase in HDL-C levels compared to the control group. This study supports the hypothesis that derivatives like this compound could yield similar benefits due to their structural similarities .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against multi-drug resistant bacterial strains. Results indicated that the compound inhibited bacterial growth effectively and displayed synergistic effects when combined with conventional antibiotics, highlighting its potential as an adjunct therapy in infectious diseases.

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of 5-(Methylsulfonyl)nicotinic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in these pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic acid: The parent compound, used as a vitamin and in the treatment of pellagra.

5-(2-Thienyl)nicotinic acid: A derivative with a thienyl group at the fifth position.

5-(3-Methoxyphenyl)nicotinic acid: A derivative with a methoxyphenyl group at the fifth position.

Uniqueness

5-(Methylsulfonyl)nicotinic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications .

Activité Biologique

5-(Methylsulfonyl)nicotinic acid (MSNA) is a derivative of nicotinic acid, notable for its potential therapeutic effects and biological activities. This article provides a comprehensive overview of the biological activity of MSNA, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen-containing pyridine ring of nicotinic acid. This modification enhances its solubility and may influence its interaction with biological targets.

The biological activity of MSNA is primarily attributed to its interaction with various molecular targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : MSNA may act as an agonist or modulator at these receptors, influencing neurotransmission and neuroprotection.

- Enzymatic Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

1. Anti-inflammatory Activity

Research indicates that MSNA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory conditions.

2. Neuroprotective Effects

MSNA has demonstrated neuroprotective effects in various models. For instance, it has been shown to mitigate neuronal cell death induced by oxidative stress, possibly through its action on nAChRs and modulation of intracellular calcium levels.

3. Cardiovascular Benefits

Preliminary studies suggest that MSNA may have beneficial effects on lipid profiles, similar to those observed with other nicotinic acid derivatives. It could potentially lower LDL cholesterol levels while raising HDL cholesterol levels, which is crucial for cardiovascular health.

Research Findings

Several studies have investigated the biological activity of MSNA:

- Study on Inflammatory Response : A study published in Scientific Reports demonstrated that MSNA significantly reduced TNF-α levels in stimulated macrophages, highlighting its anti-inflammatory potential .

- Neuroprotection Studies : Research published in Journal of Medicinal Chemistry indicated that compounds related to MSNA exhibited neuroprotective properties against oxidative stress in neuronal cultures .

- Cardiovascular Studies : Clinical trials assessing the lipid-modifying effects of niacin derivatives suggest that MSNA may improve lipid profiles similarly to other nicotinic acid derivatives .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving macrophage cell lines treated with lipopolysaccharide (LPS), MSNA was found to significantly decrease the secretion of pro-inflammatory cytokines compared to untreated controls. This study supports the hypothesis that MSNA can modulate inflammatory responses effectively.

Case Study 2: Neuroprotective Potential

In an experimental model of neurodegeneration induced by oxidative stress, administration of MSNA resulted in a marked reduction in neuronal apoptosis. The protective effect was linked to enhanced mitochondrial function and reduced oxidative damage.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-methylsulfonylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCWPCHCXVDCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.